4-Chloro-8-methylcoumarin
Description
Structure
3D Structure
Properties
CAS No. |
51069-77-3 |
|---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
4-chloro-8-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO2/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5H,1H3 |
InChI Key |
MCARILAYIVECBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)O2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 8 Methylcoumarin and Its Analogues
Classical Synthetic Approaches to Coumarin (B35378) Core Structures
The foundational methods for constructing the coumarin scaffold have been the Pechmann and Knoevenagel condensations, which remain widely utilized due to their reliability and versatility.
Pechmann Condensation and its Optimized Variants
First reported by Hans von Pechmann in 1884, the Pechmann condensation is a cornerstone of coumarin synthesis. numberanalytics.com This reaction involves the condensation of a phenol (B47542) with a β-keto ester or a β-keto acid under acidic conditions. numberanalytics.comwikipedia.orgnumberanalytics.com The simplicity of the starting materials, generally mild reaction conditions, and often excellent yields contribute to its widespread use. nih.gov
The mechanism of the Pechmann condensation is generally understood to proceed through a sequence of key steps. Initially, an acid-catalyzed transesterification occurs between the phenol and the β-keto ester, forming a phenyl ester intermediate. numberanalytics.com This is followed by an intramolecular cyclization, akin to a Friedel-Crafts acylation, where the activated carbonyl group attacks the ortho position of the phenol ring. wikipedia.org The final step involves dehydration to yield the coumarin product. numberanalytics.comnumberanalytics.com Theoretical studies suggest the reaction proceeds via the oxo-form rather than the enolic-form of the β-keto ester. wikipedia.org
Table 1: Mechanistic Steps of the Pechmann Condensation
| Step | Description |
| 1. Transesterification | The phenol reacts with the β-keto ester, catalyzed by an acid, to form a phenyl ester. |
| 2. Fries Rearrangement | The acyl group migrates to the ortho position of the phenol ring, forming an ortho-acylphenol. numberanalytics.com |
| 3. Cyclization | The ortho-acylphenol undergoes intramolecular cyclization to form a dihydrocoumarin (B191007) derivative. numberanalytics.com |
| 4. Dehydration | The dihydrocoumarin intermediate is dehydrated to yield the final coumarin product. numberanalytics.com |
Numerous catalysts have been employed to facilitate the Pechmann condensation, including strong Brønsted acids like sulfuric acid and methanesulfonic acid, as well as Lewis acids such as aluminum chloride. youtube.com However, these traditional catalysts often need to be used in stoichiometric amounts and can lead to environmental concerns due to acidic waste. researchgate.net
To address these limitations, several optimized variants have been developed. These include the use of solid acid catalysts, which offer advantages such as easier separation, reusability, and reduced environmental impact. nih.gov For instance, Ti(IV)-doped ZnO nanoparticles have been shown to be an efficient and recyclable heterogeneous catalyst for this reaction. nih.gov In one study, Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles demonstrated high activity in the condensation of various substituted phenols with β-ketoesters. nih.gov Another approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate, which can act as both the solvent and the Lewis acid catalyst, leading to a significant reduction in reaction times. researchgate.net
Knoevenagel Condensation and Related Cyclization Reactions
The Knoevenagel condensation provides an alternative and powerful route to coumarin derivatives. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. youtube.com For coumarin synthesis, a salicylaldehyde (B1680747) derivative is typically reacted with an active methylene compound like diethyl malonate or ethyl acetoacetate (B1235776). aip.orgnih.gov The reaction is often catalyzed by weak bases such as piperidine (B6355638) or pyridine. aip.org
The mechanism begins with the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated intermediate. Subsequent intramolecular transesterification leads to the formation of the coumarin ring.
Table 2: Key Features of the Knoevenagel Condensation for Coumarin Synthesis
| Feature | Description |
| Reactants | A salicylaldehyde derivative and an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate). aip.orgnih.gov |
| Catalyst | Typically a weak base, such as piperidine or pyridine. aip.org |
| Key Intermediate | An α,β-unsaturated compound formed after initial condensation and dehydration. |
| Final Step | Intramolecular transesterification to form the coumarin ring. |
The Knoevenagel condensation is particularly useful for synthesizing coumarins with a substituent at the 3-position. For example, the reaction of salicylaldehyde with ethyl acetoacetate yields 3-acetylcoumarin. youtube.com The reaction conditions can be optimized to achieve high yields, often with relatively clean product formation. youtube.com
Advanced and Green Synthetic Strategies for Coumarin Derivatives
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and novel catalytic systems for coumarin production.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inmdpi.com Both the Pechmann and Knoevenagel condensations have been successfully adapted to microwave-assisted conditions. rasayanjournal.co.insci-hub.se
In the context of the Pechmann condensation, microwave irradiation has been used in conjunction with various catalysts, including Lewis acids like SnCl₂·2H₂O and AlCl₃, under solvent-free conditions. rasayanjournal.co.in For example, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and ethyl acetoacetate was optimized using SnCl₂·2H₂O as a catalyst under microwave irradiation, achieving a good yield in a short reaction time. rasayanjournal.co.in
Similarly, the Knoevenagel condensation for coumarin synthesis has been shown to be highly efficient under microwave irradiation, often in the absence of a solvent. sci-hub.sersc.org The condensation of salicylaldehydes with various ethyl acetate (B1210297) derivatives in the presence of piperidine under microwave conditions can be completed in a matter of minutes, with improved yields over conventional methods. sci-hub.seic.ac.uk This approach offers a simple, fast, and general procedure for a broad scope of coumarin derivatives. sci-hub.se
Heterogeneous and Homogeneous Catalyst-Mediated Processes
The development of advanced catalytic systems has been a major focus in modern coumarin synthesis. The goal is to replace traditional, often harsh, acid catalysts with more environmentally benign and reusable alternatives.
Heterogeneous catalysts, such as zeolites, sulfonic acid-functionalized silica, and various metal oxides, have been successfully employed in the Pechmann condensation. nih.govmdpi.com These solid catalysts are easily separated from the reaction mixture, can often be recycled multiple times, and minimize waste production. nih.gov For instance, sulfonated carbon-coated magnetic nanoparticles have been reported as a highly effective and reusable catalyst for the Pechmann condensation under solvent-free conditions. nih.gov
Homogeneous catalysts have also seen significant advancements. Ionic liquids, for example, have been used as dual solvent-catalyst systems in the Pechmann reaction, offering high efficiency and easy product separation. researchgate.net Furthermore, ultrasound irradiation has been used in conjunction with catalysts like poly(4-vinylpyridinium) hydrogen sulfate (B86663) to promote the Pechmann condensation at ambient temperature, providing an energy-efficient and simple operational method. nih.gov
Regioselective Synthesis of 4-Chloro-8-methylcoumarin
The synthesis of specifically substituted coumarins like this compound requires careful consideration of regioselectivity. The Pechmann condensation is a common starting point for such syntheses.
A plausible synthetic route to this compound would involve the Pechmann condensation of 2-methylresorcinol (B147228) with 4-chloroethylacetoacetate. The hydroxyl groups of 2-methylresorcinol would react with the β-ketoester to form the coumarin ring. The regioselectivity of the cyclization would be directed by the electronic and steric effects of the methyl and hydroxyl groups on the phenol ring.
Alternatively, a multi-step synthesis could be envisioned. For example, the synthesis of 4-chloromethyl-7,8-dihydroxycoumarin has been reported via the Pechmann condensation of pyrogallol (B1678534) and 4-chloroethylacetoacetate in the presence of sulfuric acid. nih.gov This highlights the utility of the Pechmann reaction for introducing a chloromethyl group at the 4-position. Subsequent modification of the coumarin core could then lead to the desired this compound. The specific conditions, including the choice of catalyst and reaction temperature, would be crucial in controlling the regioselectivity and achieving a good yield of the target compound.
Derivatization Strategies for Structural Modification of this compound
Derivatization of the this compound scaffold is a key strategy for developing novel compounds with tailored functionalities. These modifications can be broadly categorized into substitution reactions on the heterocyclic and aromatic rings, interconversions of the existing functional groups, and the construction of larger, hybrid molecular systems.
The coumarin nucleus possesses multiple sites amenable to substitution, allowing for extensive structural diversification. The reactivity of the pyran-2-one and benzene (B151609) moieties can be exploited to introduce a wide range of substituents.
The C-4 position of the pyran-2-one ring, bearing a chloro group, is highly susceptible to nucleophilic substitution. This allows for the displacement of the chlorine atom by various nucleophiles. For instance, the chloro group can be readily substituted by nitrogen nucleophiles. The synthesis of 4-heteroarylamino coumarin derivatives has been achieved using starting materials like 4-chloro-3-nitrocoumarin, highlighting the utility of the C-4 chloro substituent as a leaving group. thermofisher.com Similarly, palladium-catalyzed reactions have been developed for the substitution of related (coumarinyl)methyl acetates with a variety of carbon, nitrogen, and sulfur-based nucleophiles, demonstrating a versatile method for modification at or near the C-4 position. beilstein-journals.org
Table 1: Examples of Substitution Reactions on the Coumarin Scaffold
| Starting Material | Reagent(s) | Position of Substitution | Product Type |
| 4-Chloro-3-nitrocoumarin | Various amines/heterocycles | C-4 | 4-Amino/heteroarylamino coumarins thermofisher.com |
| 7-Hydroxy-4-methylcoumarin | HNO₃, H₂SO₄ | C-8 | 8-Nitro coumarin maxwellsci.com |
| 6-Chloro-7-hydroxy-4-methylcoumarin | Benzoyl chloride analogs | C-7 (O-acylation) | 7-Benzoyloxy coumarin derivatives ijpsr.com |
| (Coumarinyl)methyl acetates | Carbon, Nitrogen, or Sulfur nucleophiles (Pd-catalyzed) | C-4 (exocyclic methyl) | Diversely substituted coumarins beilstein-journals.org |
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. solubilityofthings.com For this compound and its analogues, FGI at the C-4 and C-8 positions is crucial for accessing derivatives that are not directly obtainable through primary synthesis.
The chloro group at the C-4 position is an excellent leaving group and can be converted into other functionalities. A notable example is its transformation into an azide (B81097) group. The reaction of 4-chlorocoumarins with an azide source, such as sodium azide, results in the formation of 4-azidocoumarins via nucleophilic substitution. mdpi.com This azide intermediate is particularly valuable as it can subsequently participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazole-linked hybrids. mdpi.comnih.gov
The methyl group at the C-8 position also offers opportunities for functionalization. While direct interconversion on the final coumarin is one route, another common strategy involves utilizing differently substituted precursors during the initial coumarin synthesis. For example, a comparative study of DRA (downregulated in adenoma) inhibitors involved the synthesis of a series of 4-methylcoumarins with different substituents at the C-8 position, including chloro, bromo, and fluoro groups. nih.gov These were prepared via Pechmann condensation using the appropriately substituted resorcinol precursors. nih.gov This approach highlights that the "interconversion" can be viewed from a broader synthetic perspective, where changing the starting material achieves the desired functional group at a specific position on the final product. The rationale for replacing the 8-methyl with an 8-chloro group, for instance, includes preventing potential metabolic oxidation of the methyl group and introducing new electronic or halogen-bonding interactions. nih.gov
Table 2: Functional Group Interconversions at C-4 and C-8 Positions of Coumarin Analogues
| Position | Original Functional Group | Reagent(s)/Method | New Functional Group |
| C-4 | Chloro | Sodium Azide (NaN₃) | Azido mdpi.com |
| C-8 | Methyl | Synthetic strategy using 3-chlororesorcinol precursor | Chloro nih.gov |
| C-8 | Methyl | Synthetic strategy using 3-bromoresorcinol precursor | Bromo nih.gov |
| C-8 | Methyl | Synthetic strategy using 3-fluororesorcinol precursor | Fluoro nih.gov |
Molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single molecule with potentially enhanced or synergistic activities. The this compound scaffold is an excellent platform for developing such hybrid systems.
A prominent strategy for creating coumarin hybrids is through the use of 1,2,3-triazole linkages, often formed via the Huisgen [3+2] cycloaddition or "click chemistry". This reaction typically involves a coumarin bearing an azide or alkyne functionality reacting with a complementary partner molecule. For example, 4-(azidomethyl)coumarins, synthesized from the corresponding 4-(chloromethyl)coumarins, can be hybridized with propargylated nucleobases (like uracil (B121893) or theobromine) to yield coumarin-nucleobase hybrids linked by a triazole ring. nih.gov This approach has also been used to link coumarins with harmine-based terminal alkynes. mdpi.com
Another approach involves building different heterocyclic rings onto the coumarin core. For instance, new 4-thiazolidinone (B1220212) derivatives have been synthesized starting from 7-amino-4-methylcoumarin. pensoft.net The synthesis involves a two-step process where the amino-coumarin is first reacted with a substituted phenyl isothiocyanate to form a thiourea (B124793) derivative. This intermediate is then cyclized with ethyl bromoacetate (B1195939) to yield the final coumarin-thiazolidinone conjugate. pensoft.net
Furthermore, hybrid molecules can be formed by linking coumarins to other biologically active motifs, such as pyrrolo[2,1-c] nih.govCurrent time information in Bangalore, IN.benzodiazepines (PBDs). The C-8 position of the PBD core has been linked to chalcones, which share structural similarities with coumarins, to create potent anticancer agents. rsc.org These synthetic strategies demonstrate the modularity and versatility of the coumarin scaffold in constructing complex and functionally diverse hybrid molecules. rsc.org
Table 3: Synthesis of Hybrid and Conjugate Coumarin Systems
| Coumarin Precursor | Linked Moiety | Linkage Type | Resulting Hybrid System |
| 4-(Azidomethyl)coumarins | Propargylated Nucleobases (Uracil, Theobromine) | 1,2,3-Triazole | Coumarin-Nucleobase Hybrid nih.gov |
| 4-Azidocoumarin | Harmine-based Terminal Alkyne | 1,2,3-Triazole | Coumarin-Triazole-Harmine Hybrid mdpi.com |
| 7-Amino-4-methylcoumarin | Phenyl isothiocyanate, then Ethyl bromoacetate | Thiazolidinone ring | Coumarin-Thiazolidinone Conjugate pensoft.net |
| 4-Aminocoumarin | α,β-Unsaturated nitroalkenes | Fused Pyrrole ring | Coumarin-fused Pyrrole System rsc.org |
Spectroscopic and Structural Elucidation of 4 Chloro 8 Methylcoumarin and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of 4-chloro-8-methylcoumarin derivatives, specific chemical shifts (δ) and coupling patterns are indicative of the coumarin (B35378) core and its substituents.
For a series of pyrazole (B372694) derivatives synthesized from this compound, the proton signals appear in distinct regions. scispace.com The protons of the coumarin and attached pyrazole rings exhibit characteristic chemical shifts. For instance, protons designated as H2, H7, H3, and H10 were observed as doublets within specific ranges. scispace.com The aromatic protons of the coumarin moiety typically resonate in the downfield region of the spectrum, generally between δ 7.00 and 8.70 ppm. researchgate.net The methyl group protons at the C-8 position are expected to appear as a singlet in the upfield region, typically around δ 2.20-2.50 ppm, while the proton on the pyrone ring is observed at approximately δ 6.10-6.90 ppm. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in this compound Derivatives scispace.com (Data based on a series of (E)-1-(7-hydroxy-4-methyl-8-coumarinyl)-3-(1-phenyl-3-phenyl-1H-pyrazol-4-yl)-2-propen-1-one analogues and their cyclized derivatives)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | 5.96 | d |
| H7 | 6.11–6.20 | d |
| H3 | 6.18–6.21 | d |
| H10 | 6.83–6.89 | d |
| Methyl Protons (C8-CH₃) | 2.20–2.50 researchgate.net | s |
| Pyrone Ring Proton | 6.10–6.90 researchgate.net | s |
| Aromatic Protons | 7.00–8.70 researchgate.net | m |
Note: 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet. The specific assignments for H2, H7, H3, and H10 refer to protons in complex pyrazole derivatives of the parent coumarin.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. For derivatives of this compound, the carbonyl carbon of the lactone ring is typically observed at a significant downfield shift. scispace.com In one study of related derivatives, the C2 carbon appeared in the δ 75.5–78.0 ppm range, while other carbon signals were reported to be in their expected regions. scispace.com The presence of the chlorine atom at the C-4 position and the methyl group at the C-8 position influences the chemical shifts of the adjacent carbons in the coumarin ring system.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Lactone Carbonyl) | ~160 chemicalbook.com |
| Aromatic/Vinylic Carbons | 100–155 |
| C2 | 75.5–78.0 scispace.com |
| Methyl Carbon (C8-CH₃) | ~15-20 |
Note: The chemical shift values are approximate and can vary based on the specific derivative and solvent used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key structural features.
The most prominent peaks include the stretching vibration of the lactone carbonyl group (C=O) and the carbon-carbon double bonds (C=C) within the aromatic and pyrone rings. For a series of this compound derivatives, characteristic bands were observed for C–Cl, C–O–C (ether linkage in the lactone), and C=O stretching vibrations. scispace.com The carbonyl group of the coumarin lactone typically shows a strong absorption band in the region of 1725–1736 cm⁻¹. scispace.com
Table 3: Characteristic IR Absorption Bands for this compound Derivatives scispace.com
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Lactone) | Stretching | 1725–1736 |
| C=C (Aromatic) | Stretching | ~1600 rjpbcs.com |
| C–O–C (Lactone Ether) | Stretching | 1078–1086 |
| C–Cl | Stretching | 703–721 |
Other observed bands can include C=N stretching (around 1654–1665 cm⁻¹) if nitrogen-containing substituents are present. scispace.com
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This makes it highly effective for the accurate determination of the molecular weight of the parent compound. High-Resolution Mass Spectrometry (HRMS) coupled with ESI is often used to confirm the elemental composition of synthesized molecules. For derivatives of this compound, ESI-HRMS has been successfully employed to confirm their molecular weights by observing the molecular ion peaks. scispace.com This confirmation is a critical step in verifying the successful synthesis of the target compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The ionization method typically used in GC-MS is Electron Ionization (EI), which is a high-energy process that causes extensive fragmentation of the molecule.
The fragmentation pattern of coumarins under EI conditions is well-documented and often involves the characteristic loss of carbon monoxide (CO) molecules from the pyrone ring. benthamopen.com For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Subsequent fragmentation would likely proceed through the following pathways:
Loss of CO: A primary fragmentation step would be the elimination of a CO molecule (28 Da), a hallmark of the coumarin skeleton. benthamopen.com
Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (35/37 Da), resulting in a significant fragment ion.
Loss of a Methyl Radical: The molecule could also lose a methyl radical (•CH₃, 15 Da) from the C-8 position.
Analysis of these fragment ions allows for the piecing together of the molecule's structure, confirming the presence of the coumarin core, the chloro substituent, and the methyl group. benthamopen.comlibretexts.org The relative abundance of these fragments provides further insight into the stability of the resulting ions. youtube.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₀H₇ClO₂), HRMS provides the experimental mass, which can be compared against the theoretical (exact) mass to confirm its molecular formula.
The theoretical monoisotopic mass of this compound is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁶O).
**Table 1: Theoretical Monoisotopic Mass Calculation for this compound (C₁₀H₇ClO₂) **
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | | | 194.013458 |
In an HRMS experiment, the compound would be expected to show a molecular ion peak [M]⁺˙ or a protonated molecular peak [M+H]⁺ very close to this calculated value. The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion peak; there will be a second peak ([M+2]⁺˙) approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern observed in mass spectrometry provides further structural information. Coumarins typically undergo a characteristic fragmentation pathway involving the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring. This results in the formation of a stable benzofuran (B130515) radical cation.
Table 2: Expected HRMS Fragmentation for this compound
| Ion | Proposed Formula | Theoretical m/z | Description |
|---|---|---|---|
| [M]⁺˙ | [C₁₀H₇ClO₂]⁺˙ | 194.0135 | Molecular Ion |
| [M+2]⁺˙ | [C₁₀H₇³⁷ClO₂]⁺˙ | 196.0106 | Isotope Peak |
This primary fragmentation helps to confirm the presence of the coumarin core structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of energy promotes electrons from a lower energy molecular orbital to a higher one. In molecules like this compound, the key electronic transitions occur within the conjugated π-system of the aromatic rings and the α,β-unsaturated lactone.
The primary electronic transitions observed in coumarins are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).
π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the conjugated π-system. The extended conjugation in the coumarin ring system allows these transitions to occur at longer wavelengths.
n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons, primarily from the lone pairs on the oxygen atoms of the carbonyl and ether groups, into an antibonding π* orbital.
While specific experimental data for this compound is not detailed in the available literature, related coumarin derivatives generally exhibit strong absorption maxima (λ_max) in the range of 250-350 nm. The substitution pattern on the coumarin ring influences the precise wavelength and intensity of these absorptions. The chloro group at the 4-position and the methyl group at the 8-position can cause slight shifts in the absorption bands (bathochromic or hypsochromic shifts) by altering the electron density of the chromophore.
Table 3: General Electronic Transitions in Coumarin Systems
| Transition Type | Involved Orbitals | Relative Intensity | Approximate Wavelength Region |
|---|---|---|---|
| π → π* | HOMO (π) to LUMO (π*) | High | 250-350 nm |
Analysis of the UV-Vis spectrum is essential for understanding the extent of conjugation and the electronic environment of the chromophore within the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. It allows for the determination of bond lengths, bond angles, and intermolecular interactions, offering a definitive solid-state structure of a molecule.
Specific crystallographic data for this compound is not available in the surveyed literature and structural databases. However, to illustrate the type of information obtained from such an analysis, the crystal structure of a related derivative, 7,8-dihydroxy-4-methylcoumarin (B1670369) , can be examined. nih.govresearchgate.net
In a study of 7,8-dihydroxy-4-methylcoumarin, the compound was found to crystallize in the triclinic space group P-1. nih.gov The analysis revealed that the coumarin moiety is planar, a typical feature for this ring system. nih.gov The solid-state structure is stabilized by intermolecular hydrogen bonding involving the hydroxyl groups and water molecules of crystallization. researchgate.net
Table 4: Illustrative Crystallographic Data for 7,8-dihydroxy-4-methylcoumarin
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 7.631(2) | nih.gov |
| b (Å) | 9.456(5) | nih.gov |
| c (Å) | 7.075(3) | nih.gov |
| α (°) | 103.13(3) | nih.gov |
| β (°) | 91.84(3) | nih.gov |
| γ (°) | 68.21(3) | nih.gov |
Were the crystal structure of this compound to be determined, it would similarly provide exact atomic coordinates, confirming the substitution pattern and revealing details about its crystal packing and any non-covalent interactions, such as π-π stacking or halogen bonding, which influence its solid-state properties.
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₇ClO₂ |
Biological Research Perspectives of 4 Chloro 8 Methylcoumarin and Its Derivatives
In Vitro Antimicrobial Research
The antimicrobial potential of coumarin-based compounds, including derivatives of 4-chloro-8-methylcoumarin, has been a significant area of investigation. These studies explore their efficacy against a range of pathogenic bacteria and fungi, providing insights into their potential as novel antimicrobial agents.
Antibacterial Activity Studies
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various bacterial strains. Research has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. ijpsjournal.comnih.govtandfonline.com
Hybrid compounds incorporating the this compound scaffold have demonstrated notable antibacterial effects. For instance, a series of substituted 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones, synthesized from (E)-1-(7-Hydroxy-4-methyl-8-coumarinyl)-3-phenyl-2-propen-1-ones, were tested for their in vitro antimicrobial activity. Specific derivatives within this series were found to be potent against the tested bacterial strains. researchgate.net
The introduction of different substituents to the coumarin (B35378) core can significantly influence antibacterial efficacy. Studies on various coumarin derivatives have shown that modifications at different positions of the coumarin ring system can lead to compounds with enhanced antibacterial properties. ijpsjournal.comnih.govtandfonline.comresearchgate.netjournal-vniispk.ru For example, some synthesized coumarin derivatives have displayed remarkable zones of inhibition against bacterial species like Bacillus subtilis and Escherichia coli. ijpsjournal.com The antibacterial activity of coumarin derivatives is often evaluated against a panel of bacteria, including species like Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella species. nih.govtandfonline.comijpsmjournal.com
The mechanism of action of coumarin derivatives can involve the disruption of bacterial cell membranes. nih.gov It has been observed that some coumarins exhibit stronger antibacterial activity against Gram-negative bacteria. researchgate.netnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key parameter in these studies. For instance, a MIC of 1.7 mM was recorded for 7-hydroxy-4-trifluoromethylcoumarin against Enterococcus faecium. nih.gov
Below is a table summarizing the antibacterial activity of selected coumarin derivatives.
| Compound/Derivative | Bacterial Strain(s) | Activity/Observation |
| Substituted 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones (3e, 3f, 3g) | Tested bacterial strains | Potent activity observed. researchgate.net |
| Coumarin derivative 1a | Bacillus subtilis, Escherichia coli | Good antibacterial activity. ijpsjournal.com |
| 7-hydroxy-4-trifluoromethylcoumarin (3c) | Enterococcus faecium | MIC of 1.7 mM. nih.gov |
| Dicoumarol (3n) | Listeria monocytogenes | MIC of 1.2 mM. nih.gov |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus subsp. aureus | MIC of 1.5 mM. nih.gov |
Antifungal Activity Studies
The antifungal properties of this compound and its derivatives have been explored against various phytopathogenic and human pathogenic fungi. These studies are crucial for the development of new antifungal agents, given the rise of fungal resistance to existing drugs.
A series of 8-substituted coumarin derivatives, including 8-chloro coumarin, were synthesized and tested against four phytopathogenic fungi: Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium oxysporum, and Valsa mali. nih.gov Notably, 8-chloro coumarin demonstrated strong antifungal activity, particularly against V. mali, with an EC50 value of 0.085 mmol/L. nih.gov The introduction of a chloro group at the 8-position of the coumarin ring was found to significantly enhance antifungal activity. nih.gov
Hybrid compounds containing the this compound moiety have also shown promise. For example, substituted 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones were found to be potent against tested fungal strains. researchgate.net The structural features of coumarin derivatives play a critical role in their antifungal efficacy. It has been noted that the presence of a hydroxyl group at position 7 and a chloro substituent can contribute to significant antifungal properties. cabidigitallibrary.org
The antifungal activity of coumarins is often evaluated using the broth microdilution method to determine the minimum inhibitory concentration (MIC). scispace.com Fungal species commonly used in these assays include Candida albicans, Aspergillus fumigatus, and Fusarium solani. scispace.com Some coumarin derivatives have shown excellent antifungal activity against C. albicans with MIC values as low as 1 µg/mL, which is more potent than the reference drug fluconazole (B54011) (MIC = 8 µg/mL). d-nb.info
The following table summarizes the antifungal activity of selected coumarin derivatives.
| Compound/Derivative | Fungal Strain(s) | Activity/Observation |
| 8-chloro coumarin | Valsa mali | EC50 of 0.085 mmol/L. nih.gov |
| Substituted 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones (3e, 3f, 3g) | Tested fungal strains | Potent activity observed. researchgate.net |
| Substituted azidomethyl coumarin sulfonic acid (51) | Candida albicans | MIC of 1 µg/mL. d-nb.info |
| Osthenol | Fusarium solani, Candida albicans, Aspergillus fumigatus | MIC of 125 µg/ml for F. solani and 250 µg/ml for C. albicans and A. fumigatus. scispace.com |
| 7-hydroxy-4-methyl-8-((2-chlorophenylimino)methyl)-2H-chromen-2-one (7e) | Alternaria alternata | Promising activity with ED50 and ED90 values of 99 and 1010 µg/mL, respectively. connectjournals.com |
Investigation of Antimicrobial Mechanisms at the Molecular Level
Understanding the molecular mechanisms behind the antimicrobial action of this compound and its derivatives is essential for designing more effective drugs. Molecular docking studies are a key computational tool used to predict the binding interactions between these compounds and specific microbial enzyme targets. dergipark.org.trej-chem.orgnih.gov
Enzymes that are crucial for microbial survival and proliferation are often targeted in these studies. For instance, coumarin derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are vital for DNA replication. ijpsmjournal.com In fungi, lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway, is a common target. Molecular docking studies have shown that coumarin derivatives can exhibit a high binding affinity for the active site of CYP51. ej-chem.org
Research has also explored the inhibition of other enzymes. For example, some coumarin derivatives have been found to inhibit human carbonic anhydrase (CA) isoforms, some of which are associated with pathogens. mdpi.com The inhibitory activity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, a 4-chloro-substituted coumarin benzenesulfonamide (B165840) derivative exhibited a high inhibitory activity against hCA IX with a Ki value of 20.2 nM. mdpi.com
Molecular dynamics simulations can further elucidate the stability and conformational changes of the coumarin-enzyme complex, providing deeper insights into the inhibitory mechanism. nih.gov These computational approaches, combined with experimental data, help in understanding the structure-activity relationships and in the rational design of new antimicrobial agents.
In Vitro Antioxidant Research
The antioxidant properties of coumarin derivatives are of significant interest due to the role of oxidative stress in numerous diseases. mdpi.com These compounds can act as antioxidants through various mechanisms, including scavenging free radicals and inhibiting oxidative enzymes.
Radical Scavenging Assays (e.g., DPPH)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. japer.inresearchgate.netresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. researchgate.net
Derivatives of this compound have been subjected to DPPH assays to assess their antioxidant potential. For instance, a study on 4-(chloromethyl)-7-hydroxy-8-methyl coumarin showed that it possesses antioxidant activity. dergipark.org.tr The antioxidant activity of coumarins is often influenced by the substituents on the coumarin ring. Hydroxyl-substituted coumarins, in particular, are known to be effective free radical scavengers. researchgate.net
The antioxidant activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. For example, some coumarin derivatives have shown IC50 values comparable to or even better than standard antioxidants like ascorbic acid and quercetin (B1663063). d-nb.info
The following table presents data on the DPPH radical scavenging activity of some coumarin derivatives.
| Compound/Derivative | IC50 Value/Observation | Reference |
| 4-(chloromethyl)-7-hydroxy-8-methyl coumarin (2) | Exhibited lower antioxidant activity compared to the 5-methyl isomer. dergipark.org.tr | dergipark.org.tr |
| Sulfamoylphenyl acetamide (B32628) based 4-methyl coumarin derivative (36) | IC50 of 0.66 ± 0.01 mM (compared to quercetin with IC50 of 8.12 ± 0.13 mM). d-nb.info | d-nb.info |
| 4-chloro-substituted coumarin-3-sulfonamides | Showed higher radical scavenging potential than methyl-substituted derivatives. mdpi.com | mdpi.com |
| Coumarin-tethered 1,3,4-oxadiazole (B1194373) analogues (28 and 29) | IC50s of 19.47 µM and 17.19 µM, respectively (ascorbic acid IC50 = 23.80 µM). nih.gov | nih.gov |
| 7,8-dihydroxy coumarin derivatives (6 and 7) | EC50 of 74.70 and 64.27 µM, respectively (Trolox EC50 = 93.19 µM). nih.gov | nih.gov |
Oxidative Stress Inhibition Studies
Beyond direct radical scavenging, coumarin derivatives have been investigated for their ability to inhibit oxidative stress in cellular models. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. tandfonline.com
Studies have utilized neuronal cell lines to investigate the protective effects of coumarin derivatives against induced oxidative stress. For example, in a cellular model associated with Alzheimer's disease, certain coumarin derivatives have been shown to significantly reduce intracellular ROS levels. tandfonline.com The DCF assay is a common method used to measure intracellular ROS, particularly hydrogen peroxide. tandfonline.com
Furthermore, molecular docking studies have been employed to investigate the interaction of coumarin derivatives with ROS-producing enzymes such as cytochrome P-450, xanthine (B1682287) oxidase, and lipoxygenase. dergipark.org.tr By inhibiting these enzymes, coumarin derivatives can potentially reduce the cellular production of ROS and thus mitigate oxidative stress. These studies provide a molecular basis for the observed antioxidant effects in cellular systems. dergipark.org.tr
In Vitro Anticancer Research
The quest for novel anticancer agents has led to the extensive investigation of coumarin derivatives. The introduction of halogen and alkyl groups on the coumarin ring has been shown to modulate their cytotoxic and pro-apoptotic properties.
Cytostatic and Pro-apoptotic Evaluations on Cancer Cell Lines
Research into coumarin derivatives has demonstrated their potential to inhibit the growth of various cancer cell lines. While direct studies on this compound are limited, investigations into structurally similar compounds provide valuable insights. For instance, derivatives of 4-methylcoumarin (B1582148) have been evaluated for their cytotoxic attributes against several cancer cell lines, including chronic myelogenous leukemia (K562), colorectal cancer (LS180), and breast cancer (MCF-7). nih.gov Notably, compounds with higher lipophilicity have shown acceptable antitumor activity. nih.gov
The presence of a chloro group has been highlighted as a significant factor in the cytotoxic potential of coumarins. Some coumarins containing halogen groups are reported to be highly cytotoxic. nih.gov Specifically, a 4-chloromethyl substituent on the coumarin ring is considered to play an important role in the activity against breast cancer. nih.gov In one study, a series of 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one derivatives were synthesized and evaluated for their antiproliferative effects. One such derivative (compound 2c) demonstrated promising cytotoxic activity against the HCT-116 colorectal cancer cell line with an IC₅₀ value of 10.08 μM. ontosight.ai This compound also exhibited a degree of selectivity, being more inhibitory towards the cancer cell line compared to non-tumor somatic cells. ontosight.ai
Furthermore, the combination of a coumarin scaffold with other chemical moieties has been explored. Coumarin-benzimidazole hybrids, formed by reacting 4-chloromethylene coumarin with N-benzyl benzimidazole (B57391) derivatives, have shown notable cytotoxicity against prostate cancer cells at a concentration of 100 μM. dergipark.org.tr Similarly, novel coumarin-containing aminophosphonates have been synthesized from 7-hydroxy-4-methylcoumarin. Many of these derivatives exhibited improved antitumor activity compared to the parent compound. aimspress.com For example, one derivative showed an IC₅₀ value of 8.68 μM against HCT-116 cells, which was about 12-fold more potent than the unsubstituted parent compound. aimspress.com
The table below summarizes the cytotoxic activity of some relevant coumarin derivatives.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | IC₅₀ Value | Reference(s) |
| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | HCT-116 (Colorectal) | Cytotoxic | 10.08 μM | ontosight.ai |
| 4-Chloromethylene coumarin-benzimidazole hybrid | Prostate Cancer | Cytotoxic | - | dergipark.org.tr |
| Diethyl 1-(3-(4-methyl-2-oxo-2H-chromen-7-yloxy) propanamido)-1-phenylethyl-Phosphonate | HCT-116 (Colorectal) | Cytotoxic | 8.68 μM | aimspress.com |
| 6-chloro-4-(methoxyphenyl) coumarin (CMC) | HeLa (Cervical) | Anticancer, G2-M phase arrest, Apoptosis induction | - | grafiati.com |
Mechanisms of Antiproliferative Action and Cellular Pathways
The anticancer effects of coumarin derivatives are often mediated through the induction of apoptosis and interference with key cellular signaling pathways. nih.govnih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Studies have shown that coumarin derivatives can trigger apoptosis through various mechanisms, including the activation of caspases, which are key executioner proteins in the apoptotic cascade. sapub.org For example, the antiproliferative activity of some 7-hydroxycoumarin derivatives is thought to be related to their effect on mitochondrial thiol compounds in cancer cells. researchgate.net
Several signaling pathways that are often dysregulated in cancer have been identified as targets for coumarin derivatives. The PI3K/Akt/mTOR and MAPK pathways are critical for cell survival and proliferation, and their inhibition can lead to reduced tumor growth. mdpi.commdpi.comsemanticscholar.org For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) has been shown to induce apoptosis in non-small cell lung cancer and leukemia cell lines by activating the JNK signaling pathway and inhibiting the ERK1-2 and PI3K/Akt pathways. mdpi.commdpi.comnih.gov This suggests that derivatives of this compound could potentially exert their anticancer effects by modulating these critical cellular pathways.
Another mechanism of action for some coumarin derivatives is the induction of cell cycle arrest. researchgate.net The compound 6-chloro-4-(methoxyphenyl) coumarin (CMC) has been shown to arrest the cell cycle at the G2-M phase in HeLa cells, leading to apoptosis. grafiati.com The induction of G1 cell-cycle arrest has also been observed for certain coumarin-containing aminophosphonates. aimspress.com
In Vitro Anti-inflammatory Research
Inflammation is a complex biological response that, when chronic, can contribute to various diseases. Coumarin and its derivatives have been investigated for their anti-inflammatory properties, with specific substitutions on the coumarin ring influencing their activity.
Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX) enzymes)
A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2, with COX-2 being inducible during inflammation. nih.gov A study on novel coumarin derivatives, including those based on a 6-chloro-4-hydroxycoumarin (B579727) scaffold, evaluated their inhibitory activity against COX-1 and COX-2. researchgate.net While many of the synthesized compounds were less active against COX-1, several pyranocoumarin (B1669404) and coumarin-sulfonamide derivatives showed potent inhibition of COX-2, with IC₅₀ values under 10 μM. researchgate.net This suggests a potential for selective COX-2 inhibition, which is a desirable characteristic for anti-inflammatory drugs.
The table below presents the COX inhibitory activity of selected coumarin derivatives.
| Compound Class | Specific Derivative Example | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Pyranocoumarin | Compound 5a | COX-2 | Potent (≤ 10μM) | 152 | researchgate.net |
| Coumarin-sulfonamide | Compounds 7b,d,f and 8a,d,e | COX-2 | Potent (≤ 10μM) | - | researchgate.net |
| 4-methylcoumarin derivatives | DHEMC and DAEMC | COX-2 | Significant lowering of protein expression | - | researchgate.net |
Cellular Inflammatory Pathway Modulation
Beyond direct enzyme inhibition, coumarin derivatives can modulate cellular signaling pathways involved in inflammation. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2. mdpi.comnih.gov
Studies on 4-methylcoumarin derivatives have shown their ability to modulate these pathways. For example, 7,8-dihydroxy-4-methylcoumarin (DHMC) and its acetylated derivatives were found to inhibit the phosphorylation of MAPKs (ERK, JNK, p38) and NF-κB in a dose-dependent manner in LPS-stimulated RAW 264.7 cells. nih.gov This inhibition led to a downregulation of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokine expression at both the mRNA and protein levels. nih.gov Similarly, other 4-methylcoumarin derivatives have been shown to inhibit the production of pro-inflammatory mediators like thromboxane (B8750289) (TX) B2 and tumor necrosis factor (TNF)-α in activated microglial cells. researchgate.net These findings suggest that this compound derivatives could potentially exert anti-inflammatory effects by interfering with these key signaling cascades.
Specific Enzyme Inhibition Studies
In addition to their roles in cancer and inflammation, coumarin derivatives have been investigated as inhibitors of other specific enzymes. A study focusing on O-substituted derivatives of 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one found that they exhibited inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with the most proficient activity observed against the cholinesterase enzymes. sysrevpharm.org
More specifically, research on substituted 4-methylcoumarin derivatives has identified them as inhibitors of the solute carrier family 26 member A3 (SLC26A3), also known as downregulated in adenoma (DRA). This anion exchanger is involved in intestinal fluid and oxalate (B1200264) transport. A study compared the inhibitory potency of an 8-chlorocoumarin derivative with an 8-methylcoumarin (B190244) derivative. The 8-chlorocoumarin analog (4k) showed an IC₅₀ of 25 nM for DRA inhibition, which was more potent than the corresponding 8-methylcoumarin analog (4c). This suggests that the nature of the substituent at the 8-position is crucial for activity, with the chloro group providing a better fit in the binding site compared to the methyl group in this specific enzymatic context.
Furthermore, 4-chloro-substituted coumarin benzenesulfonamides have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors. mdpi.com One such derivative exhibited a high inhibitory activity with a KI value of 20.2 nM against hCA IX and 6.0 nM against hCA XII. mdpi.com
The table below summarizes the inhibitory activity of relevant coumarin derivatives against specific enzymes.
| Compound/Derivative | Target Enzyme | Observed Effect | IC₅₀/Kᵢ Value | Reference(s) |
| O-substituted 6-Chloro-7-hydroxy-4-methylcoumarins | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition | - | sysrevpharm.org |
| 8-chlorocoumarin derivative (4k) | SLC26A3 (DRA) | Inhibition | IC₅₀ = 25 nM | |
| 8-methylcoumarin derivative (4c) | SLC26A3 (DRA) | Inhibition | - | |
| 4-chloro-substituted coumarin benzenesulfonamide | Carbonic Anhydrase IX (hCA IX) | Inhibition | Kᵢ = 20.2 nM | mdpi.com |
| 4-chloro-substituted coumarin benzenesulfonamide | Carbonic Anhydrase XII (hCA XII) | Inhibition | Kᵢ = 6.0 nM | mdpi.com |
SLC26A3 (DRA) Inhibition
The solute carrier family 26 member 3 (SLC26A3), also known as downregulated in adenoma (DRA), is a crucial anion exchanger (Cl⁻, HCO₃⁻, and oxalate) located in the luminal membrane of intestinal epithelial cells. acs.orgresearchgate.net Its inhibition is a potential therapeutic strategy for conditions like constipation and calcium oxalate kidney stones. acs.orgresearchgate.netwhiterose.ac.uk High-throughput screening has identified 4,8-disubstituted coumarins as potent inhibitors of DRA. acs.orgresearchgate.net
Research into the structure-activity relationship (SAR) of these coumarins has revealed that substitutions at the 8-position significantly influence their inhibitory potency. acs.orgresearchgate.net Specifically, analogs of 4-methylcoumarin with a chloro group at the 8-position have demonstrated notable activity. One such analog, an 8-chlorocoumarin derivative (4k), exhibited an IC₅₀ of 25 nM, showing a two-fold improvement in potency compared to the initial lead compound, a 4,8-dimethylcoumarin (B1253793) (IC₅₀ of 40–50 nM). acs.orgresearchgate.net Further studies have indicated that while 8-bromo- and 8-fluoro-coumarins are also active, they are slightly less potent than their 8-chloro counterparts, highlighting the significance of the substituent at this position. acs.orgresearchgate.net The inhibitory activity of these compounds was assessed using Fischer rat thyroid cells that stably express DRA and a halide-sensitive yellow fluorescent protein (YFP). acs.orgresearchgate.net
| Compound | Substitution | Target | IC₅₀ (nM) |
|---|---|---|---|
| 8-Chlorocoumarin analog (4k) | 8-Chloro | SLC26A3 (DRA) | 25 |
| 4,8-dimethylcoumarin (Lead compound 4b) | 8-Methyl | SLC26A3 (DRA) | 40-50 |
Phosphodiesterase 3 (PDE3) Inhibitory Properties
Phosphodiesterase 3 (PDE3) is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in various physiological processes. nih.gov Inhibition of PDE3 can lead to effects such as vasodilation and has been explored for the treatment of conditions like acute heart failure. nih.gov
Research has been conducted on coumarin derivatives for their potential as PDE3 inhibitors. A study on new 4-(1-piperazinyl)coumarin derivatives identified compounds with significant inhibitory activity against human platelet PDE3. acs.orgacs.org Among these, 8-methyl-4-(1-piperazinyl)-7-(3-pyridylmethoxy)coumarin and a related 7-(2-morpholinoethoxy)-substituted analog were found to be particularly potent inhibitors of pure human platelet PDE3, even more so than the established drugs milrinone (B1677136) and cilostazol. acs.org While these specific compounds are not 4-chloro derivatives, their 8-methylcoumarin core structure highlights the potential of this scaffold for PDE3 inhibition. acs.orgacs.org
| Compound | Core Structure | Target | Activity |
|---|---|---|---|
| 8-methyl-4-(1-piperazinyl)-7-(3-pyridylmethoxy)coumarin | 8-Methylcoumarin | Human Platelet PDE3 | More effective inhibitor than milrinone and cilostazol |
| 7-(2-morpholinoethoxy)-substituted analog | 8-Methylcoumarin | Human Platelet PDE3 | More effective inhibitor than milrinone and cilostazol |
DNA Gyrase Inhibition
DNA gyrase is a bacterial enzyme that is essential for DNA replication, and its inhibition is a key mechanism of action for several antibiotics. innovareacademics.innih.gov The aminocoumarins, a class of natural antibiotics, are known to target the GyrB subunit of DNA gyrase, thereby inhibiting its ATPase activity. innovareacademics.innih.gov
Notably, the antibiotic chlorobiocin possesses a 4-hydroxy-8-methylcoumarin core with a chloro substitution at the 8-position. acs.orginnovareacademics.in This structural feature directly links the this compound framework to DNA gyrase inhibition. acs.orginnovareacademics.in Another related aminocoumarin, coumermycin A1, which is a potent DNA gyrase inhibitor with an IC₅₀ below 6 nM against Staphylococcus aureus, also contains a 4-hydroxycoumarin (B602359) moiety. acs.org The study of these natural products provides a basis for the rational design of new synthetic DNA gyrase inhibitors based on the coumarin scaffold. acs.orgnih.gov
| Compound | Core Structure | Target | Significance |
|---|---|---|---|
| Chlorobiocin | 8-Chloro-4-hydroxy-8-methylcoumarin | DNA Gyrase (GyrB subunit) | Natural antibiotic inhibitor |
| Coumermycin A1 | 4-Hydroxycoumarin | DNA Gyrase (GyrB subunit) | Potent inhibitor (IC₅₀ < 6 nM vs. S. aureus) |
Steroid Sulfatase (STS) Inhibition
Steroid sulfatase (STS) is an enzyme that catalyzes the hydrolysis of steroid sulfates into their biologically active forms. researchgate.net It is considered a significant target for the treatment of hormone-dependent diseases, such as postmenopausal breast cancer. researchgate.netresearchgate.netnih.gov Coumarin-based sulfamates have emerged as a promising class of STS inhibitors. researchgate.netnih.gov
One of the key nonsteroidal STS inhibitors is 4-methylcoumarin-7-O-sulfamate, also known as COUMATE. researchgate.netnih.gov It acts as an irreversible, active-site-directed inhibitor of STS. researchgate.netnih.gov Research into the structure-activity relationships of coumarin sulfamates has led to the synthesis of derivatives with even greater potency. For instance, the introduction of a second methyl group at the 3-position of COUMATE resulted in a compound that was 12-fold more potent. nih.gov Furthermore, studies on aryl amido-linked sulfamate (B1201201) derivatives have shown that compounds possessing an o-chlorobenzene sulfamate moiety can exhibit potent STS inhibitory activity, with one such compound showing an IC₅₀ of 26 nM in a cell-free assay. researchgate.net This indicates that the incorporation of a chloro-substituent in the sulfamate part of the coumarin derivative can lead to highly effective STS inhibitors. researchgate.net
| Compound | Core Structure | Target | IC₅₀ (nM) |
|---|---|---|---|
| COUMATE (4-methylcoumarin-7-O-sulfamate) | 4-Methylcoumarin | Steroid Sulfatase (STS) | 380 (in intact MCF-7 cells) |
| 3,4-dimethylcoumarin 3-O-sulfamate | 4-Methylcoumarin | Steroid Sulfatase (STS) | 30 (in intact MCF-7 cells) |
| Aryl amido-linked sulfamate with o-chlorobenzene sulfamate | Aryl sulfamate | Steroid Sulfatase (STS) | 26 (cell-free assay) |
Other Investigated Biological Activities (In Vitro)
Antiviral Properties
The antiviral potential of coumarin derivatives has been explored against a variety of viruses. nih.govgoogle.com In vitro studies have investigated the efficacy of these compounds in inhibiting viral replication and related processes.
For instance, a series of coumarin derivatives containing a thiazolidinone moiety were synthesized and evaluated for their antiviral activity. nih.gov Among them, a compound with a p-chlorophenyl-thiazolidinone derivative demonstrated the ability to reduce viral plaques by 30% at a concentration of 0.12 mg/mL. nih.gov In another study, a 4-hydroxy-6-chloro-7-methylcoumarin derivative was synthesized and tested for anti-HIV activity, although no specific antiviral effects were observed for this particular compound. google.com These studies, while not directly focused on this compound, suggest that the incorporation of chloro-substituents on the coumarin scaffold is a strategy being explored in the search for new antiviral agents. nih.govgoogle.com
| Compound Derivative | Virus/Target | In Vitro Activity |
|---|---|---|
| p-Chlorophenyl-thiazolidinone derivative of coumarin | Not specified | 30% reduction in viral plaques at 0.12 mg/mL |
| 4-Hydroxy-6-chloro-7-methylcoumarin derivative | HIV-1 (IIIB) and HIV-2 (ROD) | No specific antiviral effects noted |
Anticoagulant Research
Coumarins are perhaps most famously known for their anticoagulant properties, with warfarin (B611796) being a prime example. nih.gov Research has continued into new coumarin derivatives with potential anticoagulant effects.
A United States patent describes the synthesis and anticoagulant properties of several 4-hydroxycoumarin derivatives. ajpamc.com Among the compounds disclosed is 3-(β-acetyl-p-chlorophenethyl)-4-hydroxy-8-methylcoumarin, which was noted for its potent anticoagulant activity. ajpamc.com The patent highlights that these derivatives exhibit a rapid yet smooth onset of anticoagulant action with a long duration. ajpamc.com This directly links a derivative of this compound to anticoagulant research. ajpamc.com Other studies have also investigated the anticoagulant potential of various 4-methylcoumarin derivatives, further underscoring the interest in this class of compounds for their effects on blood coagulation. nih.gov
| Compound | Core Structure | Investigated Activity |
|---|---|---|
| 3-(β-acetyl-p-chlorophenethyl)-4-hydroxy-8-methylcoumarin | 4-Hydroxy-8-methylcoumarin | Potent anticoagulant properties |
Antimalarial Research
The coumarin scaffold, a fundamental structural motif in many natural products, has been identified as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities, including antimalarial properties. bohrium.comresearchgate.net The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the development of novel therapeutic agents. niscpr.res.inscholarsresearchlibrary.com In this context, synthetic and natural coumarin derivatives have become a significant area of interest for antimalarial drug discovery. researchgate.net Research has explored various substitutions on the coumarin ring to enhance potency and overcome resistance mechanisms. researchgate.netresearchgate.net While specific research on this compound is not extensively documented in the reviewed literature, comprehensive studies on related substituted coumarins, particularly those with modifications at the C-4 position and those bearing chloro and methyl groups, provide valuable insights into their potential as antimalarial agents. researchgate.netresearchgate.net
The core structure of coumarin (2H-chromen-2-one) offers a versatile platform for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. researchgate.net Hybrid molecules, where the coumarin moiety is linked to other pharmacophores known for their biological activity, represent a key strategy in this field. researchgate.netiapchem.org For instance, the hybridization of coumarins with triazoles, quinones, and even the established antimalarial drug artemisinin (B1665778) has yielded compounds with significant antiplasmodial activity. niscpr.res.iniapchem.orgnih.gov
Research into coumarin-based compounds has often focused on their ability to inhibit crucial parasite life cycle processes. One mechanism of action involves the inhibition of heme polymerization, which is a critical detoxification process for the parasite. scholarsresearchlibrary.com Another potential target is the P. falciparum cysteine protease falcipain-2, which plays an essential role in hemoglobin degradation by the parasite. mdpi.com
Several studies have synthesized and evaluated series of coumarin derivatives, revealing promising candidates with potent in vitro activity against P. falciparum.
Coumarin-Triazole Hybrids: A prominent strategy involves the synthesis of coumarin-triazole conjugates. In one study, a series of sulfonamide-based coumarin- niscpr.res.inresearchgate.netresearchgate.net-triazole hybrids were synthesized and tested against the chloroquine-sensitive 3D7 strain of P. falciparum. niscpr.res.in Several compounds displayed significant activity, with the most potent derivatives exhibiting IC50 values in the low micromolar range. niscpr.res.in For example, a 1,2,3-triazole derivative incorporating a 7-hydroxymethyl-4-methyl-2H-chromen-2-one moiety showed an IC50 value of 3.64 µM. niscpr.res.in Another compound, a derivative of 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl, also demonstrated notable activity. niscpr.res.in
Another study focused on coumarin-bound 1,4-disubstituted 1,2,3-triazoles, synthesized via click chemistry. tandfonline.com The compounds were evaluated for their in vitro antimalarial activity against P. falciparum. The derivative N-(4-fluorophenyl)-2-(4-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)propanamide was identified as a particularly active agent against the parasite. tandfonline.com
Artemisinin-Coumarin Hybrids: Hybridization of coumarin with artemisinin, a cornerstone of modern malaria treatment, has led to the development of autofluorescent antimalarial agents. nih.gov These hybrid compounds were tested against chloroquine-sensitive (3D7) and chloroquine-/multidrug-resistant (Dd2, K1) strains of P. falciparum. The study found that hybrids with a non-cleavable ether linker between the coumarin and artemisinin moieties were generally more potent than those with a cleavable ester linker. nih.gov These hybrids exhibited exceptional activity, with IC50 values as low as 0.3 nM against the K1 strain, significantly more potent than the reference drugs chloroquine (B1663885) and artemisinin. nih.gov
Other Coumarin Derivatives: The substitution pattern on the coumarin ring is crucial for antimalarial efficacy. Research has shown that the presence of a methyl group at the C-4 position can be beneficial for activity. researchgate.net A series of new coumarin analogues showed significant activity against a chloroquine-resistant strain of P. falciparum (FcB1), with IC50 values in the nanomolar range (90–186 nM). scholarsresearchlibrary.com
The table below summarizes the in vitro antimalarial activities of selected coumarin derivatives from various research studies.
Table 1: In Vitro Antimalarial Activity of Selected Coumarin Derivatives
| Compound/Derivative Type | Parasite Strain | IC50 Value (µM) | Reference |
|---|---|---|---|
| Sulfonamide-coumarin- niscpr.res.inresearchgate.netresearchgate.net-triazole hybrid (Compound 7c) | P. falciparum 3D7 | 3.64 | niscpr.res.in |
| Sulfonamide-coumarin- niscpr.res.inresearchgate.netresearchgate.net-triazole hybrid (Compound 7b) | P. falciparum 3D7 | 3.68 | niscpr.res.in |
| 7-hydroxy-4-methylcoumarin-triazole hybrid (Compound 10c) | P. falciparum 3D7 | 5.18 | niscpr.res.in |
| 6-Chloro-4-methylcoumarin derivative (Compound 7d) | P. falciparum 3D7 | 8.96 | niscpr.res.in |
| Artemisinin-coumarin hybrid (ether-linked) | P. falciparum K1 | 0.0003 | nih.gov |
| Artemisinin-coumarin hybrid (ether-linked) | P. falciparum Dd2 | 0.0005 | nih.gov |
| Artemisinin-coumarin hybrid (ether-linked) | P. falciparum 3D7 | 0.0019 | nih.gov |
| Coumarin analogue | P. falciparum FcB1 (CQ-resistant) | 0.09 - 0.186 | scholarsresearchlibrary.com |
Structure Activity Relationship Sar Studies of 4 Chloro 8 Methylcoumarin Derivatives
Impact of Substituents on Biological Potency and Selectivity
The pharmacological profile of the coumarin (B35378) scaffold can be significantly altered by introducing various substituents. conicet.gov.arfrontiersin.org The type of substituent, its electronic properties (electron-donating or electron-withdrawing), and its steric characteristics all play a role in determining the resulting biological activity.
Research into coumarin-artemisinin hybrids has shown that substituents on the coumarin moiety have a significant impact on cytotoxic activity against various cancer cell lines. rsc.org A study found that hybrids featuring 3-chloro and 4-methyl substituents on the coumarin ring demonstrated greater activity. rsc.org Conversely, the presence of a 3-ethoxycarbonyl group on the coumarin ring led to reduced effectiveness. rsc.org
In the context of anticancer activity, studies on 4-methylcoumarin (B1582148) derivatives have revealed specific SAR trends. For instance, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were identified as a particularly effective subgroup against human cancer cell lines. nih.gov The potency within this subgroup was further influenced by the length of the alkyl chain, with an n-decyl chain at the C3 position showing the highest potency against K562, LS180, and MCF-7 cancer cells. nih.gov Another active subgroup was the 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) with ethoxycarbonylmethyl or ethoxycarbonylethyl moieties at the C3 position. nih.gov The introduction of bromine has also been shown to yield reasonable cytotoxic activities. nih.gov
Further studies on multi-substituted coumarin derivatives have highlighted the role of halogen and hydroxyl/acetyloxy groups in modulating antioxidant activity. mdpi.com For example, coumarin analogues with a hydroxyl group at position 5 and halogen substituents on a 3-phenyl ring were effective radical scavengers. mdpi.com The presence of bromo substituents was found to enhance anti-lipid peroxidation activity, though the position of the bromo group is critical. mdpi.com For instance, a derivative with two bromo substituents on the coumarin scaffold (at positions 6 and 8) was a potent inhibitor of lipid peroxidation, whereas its acetyloxy analogue was inactive. mdpi.com
| Coumarin Derivative Subgroup | Substituents | Observed Biological Effect | Reference |
| Coumarin-artemisinin hybrids | 3-chloro and 4-methyl on coumarin | Greater cytotoxic activity | rsc.org |
| Coumarin-artemisinin hybrids | 3-ethoxycarbonyl on coumarin | Reduced cytotoxic activity | rsc.org |
| 7,8-dihydroxy-4-methylcoumarins | Alkyl groups at C3 (e.g., n-decyl) | High anticancer potency | nih.gov |
| 7,8-diacetoxy-4-methylcoumarins | Ethoxycarbonylmethyl/ethyl at C3 | Active anticancer agents | nih.gov |
| 6,8-Dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one | 6,8-dibromo, 3-(4-hydroxyphenyl) | Significant lipid peroxidation inhibition | mdpi.com |
| 3-(4-acetyloxyphenyl)-6-chloro-4-methyl-chromen-2-one | 6-chloro, 3-(4-acetyloxyphenyl) | Showed specific antioxidant properties | mdpi.com |
Positional Effects of Chloro and Methyl Groups on Bioactivity
The specific placement of the chloro and methyl groups on the coumarin ring is a critical determinant of biological activity. Systematic exploration of the substitution pattern has revealed that certain positions are more favorable for enhancing potency.
A study focusing on inhibitors of the Down-regulated in adenoma (DRA) transporter, a target for constipation and kidney stones, explored the effects of varying substituents at the 8-position of 4-methylcoumarin. escholarship.org This research demonstrated that an 8-chlorocoumarin derivative exhibited approximately two-fold improved potency compared to the original 4,8-dimethylcoumarin (B1253793) lead candidate. escholarship.org The study also found that 8-bromo and 8-fluoro-coumarins were slightly less potent than the corresponding 8-chloro analogs, suggesting that the size and electronic nature of the halogen at position 8 influences inhibitory activity. escholarship.org Furthermore, repositioning the methyl group from the C8 to the C5 position resulted in a significant reduction in inhibitory potency, highlighting a clear preference for 4,8-disubstituted coumarins for this specific target. escholarship.org
Broader investigations into substitution patterns have suggested that an "extended" substitution pattern across the 3-, 6-, and 7-positions of the coumarin ring leads to higher potencies for certain targets compared to a more "folded" substitution pattern at the 4-, 5-, and 8-positions. frontiersin.org In studies on anticancer activity, substitution at the C6 position of the coumarin nucleus was found to provide the best results, followed by substitution at the C8 position. nih.gov This indicates that for different biological targets, the optimal positioning of key functional groups can vary significantly.
| Compound/Substitution Pattern | Target/Activity | Key Finding | Reference |
| 8-Chloro-4-methylcoumarin derivative | DRA transporter inhibition | ~2-fold improved potency over 4,8-dimethylcoumarin | escholarship.org |
| 8-Bromo/8-Fluoro-4-methylcoumarin | DRA transporter inhibition | Slightly less potent than 8-chloro analog | escholarship.org |
| 5-Methyl-4-methylcoumarin derivative | DRA transporter inhibition | Greatly reduced potency compared to 8-methyl analog | escholarship.org |
| "Extended" Substitution (Positions 3, 6, 7) | General Bioactivity | Often leads to higher potencies | frontiersin.org |
| "Folded" Substitution (Positions 4, 5, 8) | General Bioactivity | Often leads to lower potencies | frontiersin.org |
| Substitution at C6 | Anticancer Activity | Provided the best activity | nih.gov |
| Substitution at C8 | Anticancer Activity | Second best position for activity after C6 | nih.gov |
Quantitative Correlation of Structural Modifications with Observed In Vitro Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models help in understanding the specific physicochemical properties that govern the potency of a series of compounds.
For coumarin derivatives, QSAR studies have been successfully applied to elucidate the structural requirements for various biological activities, including antifungal, antioxidant, and enzyme inhibition. nih.govbohrium.combenthamdirect.com A QSAR study on the antifungal activity of coumarin derivatives against Macrophomina phaseolina generated a predictive model indicating that the presence of multiple electron-withdrawing groups, such as –Br, –COOR, –COR, and –CN, enhances the inhibitory effect. mdpi.com The model also underscored that the specific position of these groups significantly impacts activity, with substitution at the C-3 position being particularly favorable. mdpi.com
In another QSAR analysis of coumarin analogues as antifungal NMT (Myristoyl-CoA:protein N-myristoyltransferase) inhibitors, the developed model highlighted the importance of atomic properties like polarizability and atomic van der Waals volume in explaining the inhibitory activity. benthamdirect.com This suggests that both the electronic and steric features of the substituents are key determinants of potency.
For antioxidant activity, QSAR models constructed for a series of coumarin derivatives revealed that properties such as the presence of a secondary amine, polarizability, electronegativity, and hydrogen-bonding capacity had a positive effect on activity. nih.gov A 3D-QSAR model developed for coumarin-based MAO-B inhibitors indicated that target recognition was predominantly influenced by steric hindrance, while hydrogen bonding and electrostatic interactions played a lesser, tempering role. frontiersin.org
These QSAR studies provide a quantitative framework for understanding how structural modifications translate into changes in biological activity, offering valuable guidance for the rational design of new, more potent derivatives.
Design Principles for Enhanced Bioactivity and Target Specificity
Based on extensive SAR and QSAR studies, several key design principles have emerged for developing coumarin derivatives with enhanced bioactivity and improved target specificity. These principles provide a strategic guide for medicinal chemists aiming to optimize the coumarin scaffold.
Strategic Substitution at Key Positions : The substitution pattern is paramount. For many biological activities, an "extended" substitution pattern at positions 3, 6, and 7 is more effective than a "folded" pattern at positions 4, 5, and 8. frontiersin.org Specifically for anticancer activity, the C6 position is often the most favorable for substitution, followed by C8. nih.gov
Leveraging Electronic Effects : The electronic nature of substituents is a powerful tool for modulating activity. For instance, incorporating electron-withdrawing groups (e.g., halogens, nitrile) can enhance the antifungal activity of coumarins, particularly when placed at the C3 position. mdpi.com
Optimizing Steric and Lipophilic Properties : Steric bulk and lipophilicity must be carefully tuned. For MAO-B inhibition, steric factors appear to dominate target recognition. frontiersin.org For certain anticancer activities, increasing the lipophilicity at the C3 position with an optimal length alkyl chain can significantly boost potency. nih.gov
Incorporating Hydrogen-Bonding Moieties : Introducing groups capable of hydrogen bonding, such as hydroxyl (-OH) or secondary amine (-NH-) groups, can improve interactions with biological targets and thereby enhance activity, as seen in antioxidant coumarins. nih.gov
Hybrid Molecule Approach : Combining the coumarin scaffold with another known pharmacophore can lead to hybrid molecules with superior activity. This approach leverages the beneficial properties of both parent structures, as demonstrated by potent coumarin-artemisinin hybrids. rsc.org
By applying these design principles, researchers can more effectively navigate the chemical space around the 4-chloro-8-methylcoumarin core to develop novel compounds with optimized potency and selectivity for desired therapeutic applications.
Computational Chemistry and Molecular Modeling of 4 Chloro 8 Methylcoumarin
Density Functional Theory (DFT) Calculations
No specific data is available for 4-Chloro-8-methylcoumarin.
Molecular Geometry Optimization
No specific data is available for this compound.
Vibrational Frequency Analysis
No specific data is available for this compound.
NMR Chemical Shift Predictions
No specific data is available for this compound.
UV-Vis Spectral Simulations
No specific data is available for this compound.
Frontier Molecular Orbital (FMO) Analysis
No specific data is available for this compound.
Highest Occupied Molecular Orbital (HOMO) Properties
No specific data is available for this compound.
Lowest Unoccupied Molecular Orbital (LUMO) Properties
The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is capable of accepting an electron. The energy of the LUMO is a crucial indicator of a molecule's electron affinity and its propensity to act as an electrophile in chemical reactions. A lower LUMO energy suggests a greater ability to accept electrons. globalresearchonline.net
For coumarin (B35378) derivatives, the distribution of the LUMO is often spread across the C-C and C-O bonds of the coumarin ring system. niscpr.res.in The energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is a significant factor in determining the chemical reactivity of a molecule. globalresearchonline.netniscpr.res.in A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. globalresearchonline.net
Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine the energies of these frontier molecular orbitals. globalresearchonline.netresearchid.co For instance, in a study of various coumarin derivatives, the HOMO-LUMO energy gaps were calculated to understand their relative stability and reactivity. It was observed that compounds with smaller energy gaps were generally more reactive. globalresearchonline.net The specific LUMO energy for this compound would require dedicated computational analysis, but the general principles of coumarin derivatives suggest its electron-accepting properties are a key feature of its electronic structure.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. ijcrar.comresearchgate.net The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. Typically, red indicates regions of most negative potential (strongest repulsion), which are prone to electrophilic attack, while blue signifies areas of most positive potential (strongest attraction), susceptible to nucleophilic attack. ijcrar.comwolfram.com The potential generally increases in the order of red < orange < yellow < green < blue. ijcrar.com
In coumarin derivatives, the negative potential regions are commonly located over electronegative atoms like oxygen, while positive potential regions are found over hydrogen atoms. ijcrar.com For instance, in a study on 4-chloro-3-formyl-6-methylcoumarin, the MEP map revealed that the negative potential was concentrated around the oxygen atoms, indicating these as the likely sites for electrophilic interaction. ijcrar.com Similarly, for other coumarin derivatives, MEP analysis has been instrumental in identifying the reactive parts of the molecule. researchgate.netnatscidiscovery.comdergipark.org.tr The MEP map for this compound would similarly highlight the electrostatic potential across its structure, providing insights into its intermolecular interactions and reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). ijcrar.comuni-muenchen.de This analysis reveals hyperconjugative interactions and intramolecular charge transfer, which contribute to the stabilization of the molecule. ijcrar.comgrafiati.comresearchgate.net
The interaction between an electron donor (filled orbital) and an electron acceptor (unoccupied orbital) is quantified by the second-order perturbation energy, E(2). ijcrar.commdpi.com A larger E(2) value indicates a more intense interaction and greater stabilization of the system. ijcrar.com
In studies of coumarin derivatives, NBO analysis has been used to elucidate the intramolecular interactions. For example, in 4-chloro-3-formyl-6-methylcoumarin, significant hyperconjugative interactions were identified, contributing to the molecule's stability. ijcrar.com NBO analysis can also provide information about the hybridization of atoms and the composition of bonds. For instance, it can describe the percentage of s and p character in hybrid orbitals forming a bond and the polarization of that bond. uni-muenchen.deuni-muenchen.de For this compound, NBO analysis would offer a detailed picture of its electronic structure, including the specific donor-acceptor interactions and their stabilizing energies.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is widely used in drug discovery to understand the interactions between a potential drug candidate and its biological target. mdpi.comjocpr.com
Molecular docking studies on coumarin derivatives have revealed various types of interactions with the active sites of enzymes. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comdergipark.org.tr For example, in a study of 4-chloromethyl substituted coumarin compounds, docking simulations showed interactions with several enzymes, including cytochrome P-450 and xanthine (B1682287) oxidase. dergipark.org.tr The coumarin derivatives were found to fit well within the active binding sites of these enzymes. dergipark.org.trdergipark.org.tr
Specifically, hydrogen bonding often occurs between the coumarin core or its substituents and polar amino acid residues in the enzyme's active site. mdpi.comdergipark.org.tr For instance, a 4-methyl group on the coumarin ring can engage in lipophilic contacts with hydrophobic residues. mdpi.com The specific binding mode of this compound would depend on the target enzyme, but it is expected to involve a combination of these interaction types, driven by the molecule's structural and electronic features.
Binding affinity represents the strength of the interaction between a ligand and its receptor. In molecular docking, this is often estimated using a scoring function that calculates a value, typically in kcal/mol. A more negative binding energy generally indicates a stronger and more favorable interaction. dergipark.org.tr Studies on various coumarin derivatives have reported binding affinities in the range of -6 to -8 kcal/mol with different enzymes. dergipark.org.trdergipark.org.tr
Ligand efficiency (LE) is a metric used to assess the quality of a ligand by relating its binding affinity to its size (number of heavy atoms). core.ac.uk It helps in identifying smaller molecules that have a high binding affinity per atom, making them efficient starting points for drug development. core.ac.uk Another related metric is Lipophilic Ligand Efficiency (LLE), which considers both potency and lipophilicity. biorxiv.org For this compound, predicting its binding affinity and ligand efficiency against specific targets through molecular docking would be a crucial step in evaluating its potential as a drug candidate.
In Silico ADMET Predictions for Drug Candidate Assessment
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach used to evaluate the pharmacokinetic and toxicological properties of a potential drug candidate early in the discovery process. dergipark.org.trmdpi.com These predictions help to identify compounds with favorable drug-like properties and reduce the likelihood of late-stage failures in drug development. researchgate.netnih.gov
Studies on coumarin derivatives have utilized ADMET prediction tools to assess their potential as drug candidates. dergipark.org.trmdpi.com These predictions often analyze properties such as intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 enzymes (which are crucial for metabolism), and potential toxicity. dergipark.org.trmdpi.com For example, a study on 4-chloromethyl substituted coumarin compounds showed that they possess properties that make them suitable drug candidates based on ADMET predictions. dergipark.org.trdergipark.org.tr The in silico ADMET profile for this compound would provide valuable insights into its likely behavior in the body, guiding further experimental studies.
Data Tables
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comijaar.org By quantifying structural features through molecular descriptors, QSAR models can predict the activity of novel compounds, thereby streamlining the drug discovery process and reducing the need for extensive synthesis and testing. mdpi.comnih.gov In the context of this compound and its analogs, QSAR studies are instrumental in predicting their potential biological activities and guiding the design of more potent derivatives.
Research into the QSAR of coumarin derivatives has revealed that their biological activities, including antifungal, anticancer, and enzyme inhibitory effects, are significantly influenced by the nature and position of substituents on the coumarin scaffold. bohrium.comnih.govnih.govnih.gov
Detailed Research Findings
While specific QSAR models exclusively for this compound are not extensively documented, broader studies on coumarin derivatives provide significant insights into how its structural attributes would be treated in a QSAR analysis. The predictive power of a QSAR model relies on the careful selection of molecular descriptors that capture the physicochemical properties relevant to the biological activity being studied. nih.gov
For instance, a QSAR study on the antifungal activity of coumarin derivatives against Macrophomina phaseolina demonstrated the importance of electron-withdrawing groups. bohrium.commdpi.com The developed model, which showed good predictive ability (R²tr = 0.78; R²ext = 0.67; Q²loo = 0.67), indicated that the presence of multiple electron-withdrawing groups, particularly at the C-3 position, enhanced the antifungal activity. bohrium.com Another study focusing on antifungal activity against Valsa mali found that small, hydrophilic, and electron-withdrawing groups at the C-3 and C-8 positions, respectively, could improve efficacy. nih.gov This is particularly relevant for this compound, which possesses a chloro group at the 4-position and a methyl group at the 8-position.
In the development of Mcl-1 inhibitors for cancer treatment, 3D-QSAR models have been utilized to understand the structural requirements for potent activity. nih.gov These models link the inhibitory effects to the steric and electrostatic properties of the coumarin derivatives. nih.gov Similarly, QSAR analyses of coumarin analogs as tubulin polymerization inhibitors have been conducted to predict their anticancer activities against cell lines like HepG2. nih.gov
The general process of building a QSAR model involves several key steps: selection of a dataset of compounds with their measured biological activities, calculation of a wide range of molecular descriptors, partitioning the data into training and test sets, developing a mathematical model using statistical methods, and validating the model's predictive performance. mdpi.comscholarsresearchlibrary.com
Data Tables
To illustrate the application of QSAR in the study of coumarins, the following tables provide examples of the types of data and descriptors that are typically used.
Table 1: Representative Molecular Descriptors in Coumarin QSAR Studies
This table lists various classes of molecular descriptors that are commonly calculated and tested for their correlation with the biological activity of coumarin derivatives. The selection of relevant descriptors is a critical step in building a robust QSAR model. nih.gov
| Descriptor Class | Examples | Potential Influence on Activity |
| Electronic Descriptors | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Partial charges | Influence electrostatic interactions with biological targets. dovepress.com |
| Steric/Topological Descriptors | Molecular weight, Molar refractivity, van der Waals volume, Shape indices | Describe the size and shape of the molecule, which are crucial for receptor binding. dovepress.comresearchgate.net |
| Thermodynamic Descriptors | Steric energy, Heat of formation | Relate to the stability and conformational energy of the molecule. dovepress.com |
| Hydrophobicity Descriptors | LogP (octanol-water partition coefficient) | Governs the compound's ability to cross cell membranes. |
| Quantum Chemical Descriptors | Electronegativity, Polarizability | Reflect the molecule's reactivity and ability to participate in intermolecular interactions. researchgate.net |
Table 2: Hypothetical QSAR Data for a Series of Coumarin Derivatives
This interactive table presents a hypothetical dataset for a QSAR study on the antifungal activity of various coumarin derivatives, including this compound. The biological activity is expressed as pIC₅₀ (-log IC₅₀), and several key descriptors are included. In a real study, hundreds of descriptors would be calculated and subjected to statistical analysis to find the best correlation. nih.govnih.gov
| Compound | Substitution Pattern | pIC₅₀ (Antifungal) | Dipole Moment (Debye) | LogP | Molecular Weight ( g/mol ) |
| Coumarin | Unsubstituted | 4.10 | 4.52 | 1.39 | 146.14 |
| This compound | 4-Cl, 8-CH₃ | 5.25 | 4.85 | 2.78 | 208.63 |
| 7-Hydroxycoumarin | 7-OH | 4.55 | 5.21 | 1.02 | 162.14 |
| 8-Chlorocoumarin | 8-Cl | 5.05 | 4.90 | 2.18 | 180.59 |
| 4-Methylcoumarin (B1582148) | 4-CH₃ | 4.30 | 4.60 | 1.88 | 160.17 |
| 3-Cyanocoumarin | 3-CN | 5.15 | 6.10 | 1.25 | 171.15 |
Based on the general findings from QSAR studies on coumarins, the chloro group at the 4-position in this compound would be expected to contribute to its electronic properties, potentially enhancing its interaction with biological targets. The methyl group at the 8-position would influence its steric and hydrophobic characteristics. A comprehensive QSAR analysis would quantify these influences and build a predictive model for its biological activity.
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarin (B35378) derivatives. nih.govmdpi.com Its versatility allows for coupling with various detectors, enhancing its specificity and sensitivity. nih.govmdpi.com Reversed-phase HPLC is commonly employed for the separation of coumarins. nih.gov
HPLC combined with a fluorescence detector (HPLC-FLD) is a highly sensitive method for quantifying fluorescent compounds like certain coumarin derivatives. researchgate.netnih.gov This technique is particularly useful for detecting low concentrations of analytes. For instance, a validated HPLC-FLD method has been developed for the analysis of the coumaphos (B1669454) metabolite, 3-chloro-7-hydroxy-4-methylcoumarin (CHMC), in urine. researchgate.netnih.gov This method demonstrated linearity across a wide concentration range (0.49–250.07 ng/mL) and achieved a low method detection limit of 0.06 ng/mL. nih.gov The high sensitivity and specificity of this method make it suitable for biomonitoring studies assessing exposure to related parent compounds. researchgate.netnih.gov
The selection of excitation and emission wavelengths is critical for optimal fluorescence detection. For example, in the analysis of certain coumarin derivatives, excitation wavelengths around 300-346 nm and emission wavelengths in the range of 480-535 nm have been utilized. researchgate.net
Table 1: HPLC-FLD Method Parameters for a Coumarin Metabolite
| Parameter | Value |
|---|---|
| Analyte | 3-chloro-7-hydroxy-4-methylcoumarin (CHMC) |
| Matrix | Urine |
| Linearity Range | 0.49 – 250.07 ng/mL |
The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides excellent selectivity and sensitivity for the determination of coumarins. nih.govresearchgate.net This technique is capable of quantifying coumarins at very low levels, often in the range of µg/L to mg/L. nih.gov An analytical method using HPLC-MS/MS has been developed for the simultaneous determination of coumarin and its derivatives in complex matrices like tobacco products. nih.gov This method demonstrated good linearity with correlation coefficients (r²) ranging from 0.9987 to 0.9996 and achieved low limits of detection (LODs) and quantitation (LOQs) in the range of 0.5-1.7 µg/kg and 1.7-5.2 µg/kg, respectively. nih.gov The use of multiple reaction monitoring (MRM) mode enhances the selectivity and allows for satisfactory confirmation and quantification. nih.govnih.gov
Table 2: Performance of an HPLC-MS/MS Method for Coumarin Derivatives
| Parameter | Range |
|---|---|
| Linearity (r²) | 0.9987 - 0.9996 |
| Limits of Detection (LODs) | 0.5 - 1.7 µg/kg |
| Limits of Quantitation (LOQs) | 1.7 - 5.2 µg/kg |
| Average Recoveries | 69.6% - 95.1% |
Gas Chromatography (GC) Techniques for Volatile Derivatives
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds. While many coumarins are not sufficiently volatile for direct GC analysis, derivatization can be employed to create more volatile forms. GC-MS has been used for the analysis of fragrance allergens, which can include coumarin derivatives, in complex cosmetic matrices. researchgate.net The retention indices of substituted coumarins on different stationary phases have been studied to aid in their identification. scielo.br For some coumarins, purity analysis has been conducted using GC. tcichemicals.com
Spectrofluorimetry for Sensitive Detection
Spectrofluorimetry is a highly sensitive technique used to measure the fluorescence properties of compounds. It has been employed to study the fluorescence quenching of coumarin derivatives in the presence of certain ions. researchgate.nettudublin.ie For example, the fluorescence emission of some coumarin derivatives shows a notable decrease in intensity with increasing concentrations of hypochlorite, making spectrofluorimetry a viable method for monitoring such reactions. tudublin.ie The excitation and emission maxima are key parameters in these analyses; for instance, a coumarin derivative might be excited at 289 nm and show an emission maximum at 464 nm. tudublin.ie
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique that can be used for the separation and analysis of coumarins. mdpi.com While not as commonly cited for 4-chloro-8-methylcoumarin specifically in the provided context, HPTLC is a recognized method for the analysis of coumarins in general. mdpi.com It offers the advantage of analyzing multiple samples simultaneously. In one instance, thin-layer chromatography was used to identify the presence of 4-chloromethyl-8-methyl-coumarin in a reaction mixture. google.com
Application in Environmental Monitoring Research (e.g., as Disinfection Byproducts)
Recent research has identified chlorinated coumarins as a new class of disinfection byproducts (DBPs) in drinking water. acs.orgnih.gov Non-targeted analysis of water samples has revealed the presence of various coumarins in source water, which can then react with disinfectants like chlorine to form chlorinated derivatives. acs.orgnih.gov High-performance liquid chromatography coupled with high-resolution mass spectrometry is a key analytical tool in this field of research. acs.orgnih.gov
Studies have shown that the chlorination of naturally occurring coumarins, such as 7-methoxy-4-methylcoumarin, can lead to the formation of compounds like 3-chloro-7-methoxy-4-methylcoumarin and 3,6-dichloro-7-methoxy-4-methylcoumarin in finished water. acs.orgnih.gov These newly identified DBPs have been detected at concentrations of 78.1 ng/L and 14.7 ng/L, respectively, in finished water samples, while not being present in the source water. acs.orgnih.gov The formation of these chlorinated coumarins can occur under various chlorine dosages and pH levels, and some can remain stable in tap water for days. acs.orgnih.gov This highlights the importance of advanced analytical methods in identifying and monitoring emerging DBPs to ensure water quality.
Future Research Directions and Translational Perspectives Academic Focus
Exploration of Novel Catalytic and Sustainable Synthetic Pathways
The synthesis of coumarin (B35378) derivatives has traditionally relied on classical condensation reactions such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions. researchgate.netpmf.unsa.ba However, these methods often involve harsh conditions, toxic reagents, and multiple steps, which raises environmental concerns and limits their applicability. researchgate.net Consequently, a significant future direction in academic research is the development of novel catalytic and sustainable, or "green," synthetic pathways. eurekalert.org
Green chemistry approaches aim to minimize the use and generation of hazardous substances by employing alternative reaction media, energy sources, and catalysts. eurekalert.org Research in this area includes the use of:
Microwave and Ultrasound Irradiation : These energy sources can enhance reaction rates, improve yields, and reduce the need for harsh solvents. nih.govderpharmachemica.com For instance, a solvent-free synthesis of 7-hydroxy-4-methylcoumarin has been achieved under microwave irradiation using catalysts like Amberlyst-15. nih.gov Another green method for synthesizing coumarin-3-carboxylic acids utilizes ultrasound irradiation. nih.gov
Novel Catalysts : The exploration of heterogeneous and reusable catalysts is a key focus. Fly ash, a byproduct from thermal power stations, has been successfully used as an economical and clean catalyst for Pechmann condensation under solvent-free microwave conditions. derpharmachemica.com Magnetic nanoparticles, such as nano MgFe2O4, have also been employed as efficient catalysts in the synthesis of 3-substituted coumarins, allowing for easy separation and reuse. nih.gov
Alternative Solvents : Deep eutectic solvents (DES) and ionic liquids are being investigated as environmentally benign reaction media that can also act as catalysts. eurekalert.orgnih.gov A green synthesis of coumarin derivatives was reported using a deep eutectic solvent prepared from choline (B1196258) chloride and zinc chloride, which served as both the solvent and catalyst, resulting in high yields. nih.gov
A recent protocol for synthesizing thieno[3,2-c]coumarins involves an in-situ generation of a 3-formyl-2-oxo-2H-chromene-4-thiolate anion from 4-chloro-3-formylcoumarin, showcasing innovative approaches to functionalizing the coumarin core under green conditions. dntb.gov.ua Future academic work will likely focus on adapting these sustainable methodologies to produce 4-Chloro-8-methylcoumarin and its derivatives specifically, aiming to create more efficient, cost-effective, and environmentally friendly synthetic routes. eurekalert.org
Discovery of New Biological Targets and Mechanisms of Action for this compound Derivatives
While the broad biological activities of coumarins are well-documented, a crucial area of future academic research is the precise identification of molecular targets and elucidation of the mechanisms of action for specific derivatives like this compound. mdpi.commdpi.com This involves moving beyond general phenotypic screening to detailed molecular-level investigations.
Recent studies have begun to uncover specific targets for derivatives of this compound. For example, a derivative of 8-chloro-4-methylcoumarin, specifically 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one (17m), has been identified as a promising candidate for a new class of antipsychotic drugs. acs.orgnih.gov This compound exhibits high affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT1A and 5-HT2A receptors, which are key targets in the treatment of schizophrenia. acs.org
Another significant finding is the role of 8-chloro-4-methylcoumarin derivatives as potent inhibitors of the solute carrier family 26 member 3 (SLC26A3), also known as Down-regulated in adenoma (DRA). nih.gov The inhibitor 4k (8-chloro-4-methyl-7-((3-(trifluoromethyl)benzyl)oxy)-2H-chromen-2-one) matched the potency of previous lead compounds with an IC50 of 25 nM. nih.gov This inhibitory action presents a therapeutic potential for conditions like constipation and hyperoxaluria. nih.gov The rationale for using the 8-chloro substituent was to prevent metabolic oxidation that can occur with an 8-methyl group and to potentially form new electrostatic or halogen bonding interactions within the binding site. nih.gov
Furthermore, studies on related 4-methylcoumarin (B1582148) derivatives have shown they can inhibit human neutrophil oxidative metabolism and elastase activity, suggesting potential anti-inflammatory applications. nih.govresearchgate.net The catechol-bearing derivatives were particularly effective at suppressing elastase and myeloperoxidase activity. nih.gov Research has also shown that some 4-methylcoumarin derivatives induce apoptosis in cancer cell lines by modulating signal transduction pathways, such as activating JNK signaling and inhibiting the ERK1-2 and PI3K/Akt pathways. nih.gov
Future research will undoubtedly focus on using advanced techniques like chemical proteomics and thermal shift assays to systematically identify the direct binding partners of this compound derivatives within the cell, thereby revealing novel therapeutic targets and clarifying their mechanisms of action. researchgate.net
Table 1: Selected this compound Derivatives and Their Biological Targets
| Compound/Derivative Class | Biological Target(s) | Observed Effect | Potential Application | Reference(s) |
|---|---|---|---|---|
| 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one | Dopamine D2, D3; Serotonin 5-HT1A, 5-HT2A Receptors | High-affinity binding, antagonist activity | Schizophrenia | acs.org, nih.gov |
| 8-chloro-4-methyl-7-((3-(trifluoromethyl)benzyl)oxy)-2H-chromen-2-one (4k) | SLC26A3 (DRA) anion transporter | Inhibition of anion conductance (IC50 = 25 nM) | Constipation, Hyperoxaluria | nih.gov |
| 8-chloro coumarin | Phytopathogenic fungi (Valsa mali) | Antifungal activity (EC50 = 0.085 mmol/L) | Agrochemical Fungicide | nih.gov |
| 4-(chloromethyl)-7-hydroxy-8-methyl coumarin | ROS-producing enzymes (e.g., Cytochrome P-450, Xanthine (B1682287) Oxidase) | Antioxidant activity, interaction with active sites | Therapeutic antioxidant | dergipark.org.tr |
Development of Advanced Computational Models for Predictive Biology
The integration of computational, or in silico, methods is revolutionizing drug discovery and chemical research. as-pub.com For coumarin derivatives, the development of advanced computational models for predictive biology is a vibrant and critical area of academic focus. These models offer a time- and cost-effective means to screen large virtual libraries, predict biological activity, and understand structure-activity relationships (SAR) at a molecular level. as-pub.comresearchgate.net
Key computational approaches being applied to coumarin research include:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models are instrumental in predicting the activity of novel compounds before they are synthesized. mdpi.com For instance, 3D-QSAR models (CoMFA and CoMSIA) have been successfully developed for a series of 8-substituted coumarin derivatives to elucidate the structural requirements for their antifungal activity against phytopathogenic fungi. nih.gov Other QSAR studies have created predictive models for the inhibition of enzymes like monoamine oxidase B (MAO-B) by coumarins, achieving a high correlation (R² = 0.93) between predicted and experimental activity. journaljpri.com
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. apacsci.com It provides insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com Docking studies have been used to understand how coumarin analogues interact with biological targets and to guide the rational design of more effective therapeutics. apacsci.com For example, the interactions of 4-(chloromethyl)-7-hydroxy-8-methyl coumarin with the active sites of several ROS-producing enzymes were investigated using molecular docking to support experimental antioxidant assays. dergipark.org.tr
Machine Learning and AI : More recently, artificial intelligence (AI) and machine learning (ML) are being integrated into nearly every stage of the drug discovery pipeline. apacsci.com These advanced models can analyze vast datasets to identify complex patterns that are not apparent through traditional QSAR, enabling de novo drug design and more accurate prediction of drug-target interactions. apacsci.com
Integration of Multi-Omics Data in Coumarin Research
A systems-level understanding of the biological effects of coumarins requires the integration of multiple layers of biological data. The use of "multi-omics" approaches—combining genomics, transcriptomics, proteomics, and metabolomics—represents a frontier in coumarin research. frontiersin.org This holistic approach allows scientists to move from a single-target perspective to a comprehensive view of how a compound affects global cellular processes. researchgate.netfrontiersin.org
Academic contributions in this area have demonstrated the power of omics integration:
Biosynthesis and Regulation : The combination of transcriptomics (studying gene expression) and metabolomics (studying metabolites) has been pivotal in identifying the genes and pathways responsible for coumarin biosynthesis in plants. nih.govtandfonline.comtandfonline.com Studies in Peucedanum praeruptorum and Bupleurum chinense have successfully correlated the expression of specific genes, such as those for cytochrome P450 enzymes, with the accumulation of particular coumarin compounds. nih.govtandfonline.comfrontiersin.org This knowledge is crucial for metabolic engineering efforts to enhance the production of valuable coumarins.
Mechanism of Action : Multi-omics can provide an unbiased view of a compound's mechanism of action. By exposing cells (e.g., HepG2 liver cells) to a coumarin and analyzing the subsequent changes in the transcriptome, proteome, and phosphoproteome, researchers can map the entire chain of cellular events. biorxiv.org Such studies have identified that coumarin exposure induces a cellular stress response and can help pinpoint the specific signaling pathways that are perturbed. biorxiv.orgtandfonline.com
New Biological Functions : Integrating omics data can also uncover entirely new functions for known molecules. semanticscholar.orgmdpi.com For example, by combining 16S rRNA gene sequencing (to analyze microbial communities) with plant RNA-seq (transcriptomics), researchers discovered that coumarins, traditionally known as defense compounds, also function as signaling molecules that help plants recruit beneficial soil microbes to cope with iron deficiency. semanticscholar.orgmdpi.com
The future of coumarin research, including that of this compound, will increasingly rely on the integration of these high-throughput omics technologies. frontiersin.org This will enable the construction of detailed regulatory networks, the discovery of novel biomarkers for compound activity, and a more profound understanding of their therapeutic and ecological roles.
Academic Contributions to Agrochemical Research and Environmental Science with Coumarin Derivatives
The versatile biological activities of coumarins extend to applications in agriculture and environmental science, where they are being explored as eco-friendly alternatives to conventional synthetic pesticides. nih.govscielo.br Academic research is the driving force behind discovering and optimizing coumarin derivatives for use as plant protection agents. researchgate.netagriculturejournals.cz
Key research areas include:
Antifungal Agents : Numerous coumarin derivatives have demonstrated significant antifungal activity against a range of plant pathogens. nih.govagriculturejournals.cz A study focusing on 8-substituted coumarins found that 8-chloro coumarin and ethyl 8-chloro-coumarin-3-carboxylate exhibited potent inhibition of the fungus Valsa mali, a pathogen affecting apple trees. nih.gov Research aims to identify the structural features that enhance antifungal potency and to understand the mechanism of action against fungal growth. nih.gov
Insecticidal and Antifeedant Properties : Coumarins can act as insecticides against the eggs, larvae, and adult stages of various insects and also serve as antifeedants. scielo.br This dual action makes them attractive candidates for pest management. Academic studies focus on identifying specific derivatives with high insecticidal activity and low toxicity to non-target organisms. researchgate.net
Herbicidal and Allelopathic Effects : Coumarin is known to inhibit seed germination and plant growth, a phenomenon known as allelopathy. scielo.br This property is being investigated for its potential in natural weed control. Research in this field explores how to harness this phytotoxicity selectively against weeds without harming crops. scielo.br
A significant aspect of this academic work is the use of computational tools like QSAR to design new coumarin-based pesticides with improved activity and better environmental safety profiles. mdpi.comnih.gov The goal is to develop agents that are effective against target pests and pathogens while being biodegradable and non-toxic to beneficial organisms, such as soil microbes and pollinators. nih.gov This aligns with the broader push towards sustainable agriculture and reduced reliance on synthetic chemical inputs. researchgate.net
Q & A
Basic: What are the established synthetic routes for 4-Chloro-8-methylcoumarin, and how are intermediates characterized?
This compound is typically synthesized via Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions. For example, 8-methylcoumarin is first synthesized using resorcinol derivatives and ethyl acetoacetate, followed by chlorination at the 4-position using reagents like phosphorus oxychloride (POCl₃) .
- Key Characterization Steps :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR peaks for methyl groups at δ ~2.4 ppm and aromatic protons in the coumarin scaffold).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+Na]⁺ at m/z 293.0587 for a related coumarin derivative) .
- Melting Point Analysis : Compare with literature values to assess purity.
Basic: What analytical techniques are critical for verifying the purity and structure of this compound?
Purity and structural integrity are validated using:
- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase C18 columns and UV detection (λ = 254–280 nm for coumarins) .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., bond angles and distances for the chloro and methyl substituents) .
- FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the lactone ring) .
Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Discrepancies often arise in NMR chemical shifts or coupling constants due to solvent effects or conformational dynamics. Strategies include:
- Solvent Optimization : Compare experimental data across solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts .
- DFT Calculations : Use Gaussian or ORCA software to model NMR parameters (e.g., gauge-including atomic orbitals for accurate shift predictions) .
- Validation with Multiple Techniques : Cross-reference with IR, X-ray, or mass data to confirm assignments .
Advanced: What methodologies are recommended for optimizing the chlorination step in this compound synthesis?
Chlorination efficiency depends on:
- Reagent Selection : Compare POCl₃, SOCl₂, or N-chlorosuccinimide in terms of yield and selectivity .
- Temperature Control : Optimize reaction time and temperature (e.g., 80–100°C for POCl₃) to minimize side products.
- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., AlCl₃) or solvent polarity .
Advanced: How can researchers assess the photostability and reactivity of this compound under varying environmental conditions?
- UV-Vis Spectroscopy : Monitor absorbance changes under light exposure (e.g., 365 nm UV lamps) to track degradation kinetics .
- HPLC-MS Stability Studies : Identify degradation products (e.g., dechlorinated or oxidized derivatives) under accelerated conditions (e.g., 40°C/75% RH) .
- Computational Modeling : Predict reactive sites using Fukui indices or molecular electrostatic potential (MEP) maps .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods due to volatile chlorinating agents .
- Emergency Procedures : For ingestion, rinse mouth with water (do not induce vomiting); for inhalation, administer oxygen if respiratory distress occurs .
Advanced: How can researchers design experiments to explore the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., 4-bromo or 8-ethyl groups) and test against target enzymes (e.g., cytochrome P450 or kinases) .
- In Silico Screening : Use docking software (AutoDock, Schrödinger) to predict binding affinities before in vitro assays .
- Data Reproducibility : Validate findings with triplicate experiments and statistical analysis (e.g., ANOVA for IC₅₀ comparisons) .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FT-IR) to control reaction endpoints .
- Purification Protocols : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to standardize purity .
- Quality Control (QC) Metrics : Establish acceptance criteria for HPLC purity (>98%) and residual solvent levels (e.g., <500 ppm for DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
